N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O3S/c20-14-7-5-13(6-8-14)16-9-10-18(27)26(25-16)12-11-24-30(28,29)17-4-2-1-3-15(17)19(21,22)23/h1-10,24H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRYNCSJRVNYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a fluorophenyl group suggests potential interactions with aromatic amino acids in protein targets, which could influence the activity of these proteins.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities. These activities suggest that the compound could potentially affect a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential biological activities suggested by its structure, it could potentially have a variety of effects depending on the specific targets and pathways it affects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related sulfonamide-bearing derivatives from the provided evidence:
Key Observations:
Core Heterocycles: The target’s pyridazinone core differs from pyridinone (one nitrogen; ), chromenone (benzopyran-4-one; ), and furopyridine (fused furan-pyridine; ).
Sulfonamide vs. Carboxamide :
- The target’s sulfonamide group (pKa ~1–2) is more acidic and polar than the carboxamide in ’s compound (pKa ~10), which may influence solubility and membrane permeability .
Fluorinated Substituents :
- The target’s 4-fluorophenyl group mirrors ’s compound but contrasts with the 3-fluorophenyl in . Ortho/meta/para fluorine positioning affects steric and electronic interactions with biological targets .
Trifluoromethyl (-CF₃) Group: The ortho-trifluoromethyl substituent on the benzene ring in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ’s simple benzenesulfonamide) .
Research Findings and Implications
Physicochemical Properties
- The chromenone derivative in has a melting point of 175–178°C, while pyridinone derivatives () typically exhibit lower melting points (<150°C). The target’s pyridazinone core and -CF₃ group may increase crystallinity, raising its melting point .
Q & A
Basic: What are the critical synthetic steps and conditions required to produce N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide with high purity?
The synthesis involves multi-step reactions, including pyridazinone ring formation, sulfonamide coupling, and fluorophenyl group introduction. Key considerations include:
- Temperature control : Exothermic steps (e.g., coupling reactions) require cooling to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, THF) enhance solubility of intermediates .
- Catalyst use : Palladium-based catalysts may facilitate cross-coupling steps for fluorophenyl incorporation .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while NMR and HPLC confirm purity (>95%) and structural integrity .
Advanced: How can conflicting bioactivity data for this compound across studies be systematically addressed?
Discrepancies in reported IC50 values or target selectivity often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
- Concentration gradients : Non-linear dose-response curves due to solubility issues in aqueous buffers .
- Validation strategies :
Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyridazinone ring and sulfonamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .
- HPLC-PDA : Detects impurities (<0.5%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced: What methodologies optimize the compound’s stability under physiological conditions for in vivo studies?
- pH stability assays : Test degradation in buffers (pH 4–9) to identify optimal storage conditions .
- Light sensitivity : Use amber vials if UV-Vis spectra indicate photodegradation .
- Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .
Advanced: How should structure-activity relationship (SAR) studies be designed to elucidate key pharmacophores?
- Structural modifications : Synthesize analogs with variations in:
- Bioassays : Test analogs against a panel of kinases or GPCRs to map target selectivity .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., COX-2) .
Basic: What intermediates are critical in the synthesis, and how are they characterized?
- Key intermediates :
- 3-(4-Fluorophenyl)-6-hydroxypyridazine: Verified via FT-IR (C=O stretch at 1680 cm⁻¹) .
- Ethylenediamine-linked sulfonamide precursor: Confirmed by 19F NMR for trifluoromethyl group integrity .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates intermediates with >90% yield .
Advanced: What mechanistic insights exist regarding its interaction with biological targets?
- Enzyme inhibition : The sulfonamide group mimics adenosine triphosphate (ATP) in kinase binding pockets, confirmed by X-ray crystallography .
- Allosteric modulation : Fluorescence quenching assays suggest binding to hydrophobic pockets of β2-adrenergic receptors .
- Mutational analysis : Replace key residues (e.g., Lys101 in COX-2) to validate binding sites .
Advanced: How can synthetic reproducibility be ensured across laboratories?
- Protocol standardization :
- Use anhydrous solvents (e.g., THF over DCM for moisture-sensitive steps) .
- Document reaction exotherms and quenching procedures .
- Inter-lab validation : Share characterized reference samples via third-party repositories (e.g., PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
